molecular formula C10H8ClNO2S2 B183727 N-(2-chlorophenyl)thiophene-2-sulfonamide CAS No. 53442-36-7

N-(2-chlorophenyl)thiophene-2-sulfonamide

Cat. No. B183727
CAS RN: 53442-36-7
M. Wt: 273.8 g/mol
InChI Key: CCVTUYXPLZNWLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)thiophene-2-sulfonamide, also known as CP-690,550, is a potent inhibitor of Janus kinase (JAK) enzymes. JAK enzymes play a crucial role in the signaling pathways of cytokines, which are involved in the regulation of immune responses. CP-690,550 has been extensively studied for its potential as a treatment for various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism Of Action

N-(2-chlorophenyl)thiophene-2-sulfonamide works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines. By blocking JAK enzymes, N-(2-chlorophenyl)thiophene-2-sulfonamide can reduce the production of cytokines and ultimately reduce inflammation.

Biochemical And Physiological Effects

N-(2-chlorophenyl)thiophene-2-sulfonamide has been shown to have potent anti-inflammatory effects in animal models of autoimmune diseases. In clinical trials, N-(2-chlorophenyl)thiophene-2-sulfonamide has been shown to improve symptoms and reduce disease activity in patients with rheumatoid arthritis and psoriasis.

Advantages And Limitations For Lab Experiments

One advantage of N-(2-chlorophenyl)thiophene-2-sulfonamide is its high potency and specificity for JAK enzymes, which makes it a valuable tool for studying the role of JAK enzymes in various biological processes. However, one limitation of N-(2-chlorophenyl)thiophene-2-sulfonamide is its potential off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on N-(2-chlorophenyl)thiophene-2-sulfonamide. One area of interest is the development of new JAK inhibitors with improved potency and specificity. Another area of interest is the investigation of the potential use of N-(2-chlorophenyl)thiophene-2-sulfonamide in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Finally, there is a need for further research on the long-term safety and efficacy of N-(2-chlorophenyl)thiophene-2-sulfonamide in humans.

Synthesis Methods

N-(2-chlorophenyl)thiophene-2-sulfonamide can be synthesized through a multi-step process that involves the reaction of 2-chlorothiophene with chlorosulfonic acid to form 2-chloro-5-sulfonated thiophene. This intermediate is then reacted with an amine to form the final product, N-(2-chlorophenyl)thiophene-2-sulfonamide.

Scientific Research Applications

N-(2-chlorophenyl)thiophene-2-sulfonamide has been the subject of numerous scientific studies, particularly in the field of autoimmune diseases. In preclinical studies, N-(2-chlorophenyl)thiophene-2-sulfonamide has been shown to effectively inhibit JAK enzymes and reduce inflammation in animal models of rheumatoid arthritis and psoriasis.

properties

CAS RN

53442-36-7

Product Name

N-(2-chlorophenyl)thiophene-2-sulfonamide

Molecular Formula

C10H8ClNO2S2

Molecular Weight

273.8 g/mol

IUPAC Name

N-(2-chlorophenyl)thiophene-2-sulfonamide

InChI

InChI=1S/C10H8ClNO2S2/c11-8-4-1-2-5-9(8)12-16(13,14)10-6-3-7-15-10/h1-7,12H

InChI Key

CCVTUYXPLZNWLS-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CS2)Cl

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CS2)Cl

Origin of Product

United States

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